fluoroethylcholine (18F)

Description

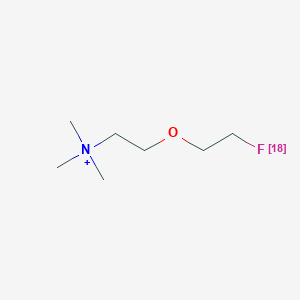

Structure

3D Structure

Properties

CAS No. |

407582-17-6 |

|---|---|

Molecular Formula |

C7H17FNO+ |

Molecular Weight |

149.22 g/mol |

IUPAC Name |

2-(2-(18F)fluoranylethoxy)ethyl-trimethylazanium |

InChI |

InChI=1S/C7H17FNO/c1-9(2,3)5-7-10-6-4-8/h4-7H2,1-3H3/q+1/i8-1 |

InChI Key |

XUUGOSKUEDWDAS-COJKEBBMSA-N |

Isomeric SMILES |

C[N+](C)(C)CCOCC[18F] |

Canonical SMILES |

C[N+](C)(C)CCOCCF |

Origin of Product |

United States |

Radiochemical Synthesis Methodologies of 18f Fluoroethylcholine

Radionuclide Production and Precursor Generation

The synthesis of [18F]Fluoroethylcholine commences with the production of the fluorine-18 (B77423) radionuclide and the subsequent preparation of reactive fluoroethylating agents.

[18F]Fluoride Production via Nuclear Reactions

Fluorine-18 ([18F]) is a positron-emitting radionuclide with favorable properties for PET imaging, including a half-life of approximately 109.8 minutes and low positron energy. frontiersin.orgopenmedscience.comnih.gov The most common and efficient method for producing [18F]fluoride is through the proton bombardment of [18O]-enriched water in a cyclotron. openmedscience.comnih.gov This process is represented by the nuclear reaction: 18O(p,n)18F. frontiersin.orgopenmedscience.comnih.gov In this reaction, high-energy protons (typically 16-20 MeV) strike the [18O]-water target, causing a neutron to be ejected from the oxygen-18 nucleus, thereby transforming it into fluorine-18. openmedscience.com

An alternative, though less common, method for producing [18F] is the 20Ne(d,α)18F reaction, which involves the bombardment of neon-20 (B78926) gas with deuterons. nih.govscielo.org.mx This method typically yields [18F]F2 gas and often results in lower specific activity due to the necessary addition of carrier fluorine gas. frontiersin.orgsnmjournals.org For the synthesis of [18F]Fluoroethylcholine, the nucleophilic [18F]fluoride produced from the 18O(p,n)18F reaction is preferred due to its high specific activity. snmjournals.org

Following its production, the [18F]fluoride is trapped on an anion exchange cartridge and subsequently eluted, typically with a solution containing a phase transfer catalyst such as Kryptofix 2.2.2 (K222) and an alkali metal carbonate like potassium carbonate, to form a reactive [K/K222]+[18F]F- complex. nih.govsnmjournals.org This complex enhances the nucleophilicity of the fluoride (B91410) ion in the subsequent labeling reactions.

Synthesis of Fluoroethylating Agents

The direct fluoroethylation of the choline (B1196258) precursor is challenging. Therefore, the synthesis of [18F]Fluoroethylcholine typically proceeds via an intermediate [18F]fluoroethylating agent. The most common of these are [18F]fluoroethyl tosylate, [18F]bromofluoroethane, and [18F]iodofluoroethane.

[18F]Fluoroethyl Tosylate ([18F]FETos): This is a widely used and versatile intermediate due to its high reactivity, good stability, and relatively low volatility compared to other haloalkanes. nih.gov It is typically synthesized by the nucleophilic substitution of one of the tosylate groups in ethylene-1,2-ditosylate with [18F]fluoride. snmjournals.orgnih.gov The reaction is usually carried out in an organic solvent like acetonitrile (B52724) at elevated temperatures. snmjournals.orgmdpi.com Purification of the ethylene (B1197577) ditosylate precursor is crucial, as impurities can significantly reduce the yield and specific activity of the final product. snmjournals.org

[18F]Bromofluoroethane ([18F]BFE): This agent is synthesized by the radiofluorination of dibromoethane. analis.com.mysnmjournals.org The resulting [18F]BFE is volatile and can be purified by distillation before being reacted with the choline precursor. nih.gov

[18F]Iodofluoroethane: The in-situ formation of 1-iodo-2-[18F]fluoroethane has been proposed as a method to increase radiochemical yields in the synthesis of [18F]Fluoroethylcholine. snmjournals.org This is achieved through an alkali iodide-catalyzed reaction where [18F]fluoroethyl tosylate is believed to be converted to the more reactive iodinated intermediate. snmjournals.org

Synthetic Pathways and Reaction Mechanisms

The synthesis of [18F]Fluoroethylcholine from the fluoroethylating agent and the choline precursor, N,N-dimethylaminoethanol (DMAE), can be accomplished through different strategies, primarily categorized as two-step or one-pot protocols.

Two-Step Synthesis Protocols

In a typical two-step synthesis, the [18F]fluoroethylating agent is first synthesized and purified. snmjournals.orgsnmjournals.org For instance, [18F]fluoroethyl tosylate is prepared from ethylene-1,2-ditosylate and the [K/K222]+[18F]F- complex. snmjournals.org After the reaction, the intermediate is purified to remove unreacted starting materials and byproducts. This purification can be achieved using solid-phase extraction (SPE) cartridges. mdpi.comsnmjournals.org

In the second step, the purified [18F]fluoroethylating agent is reacted with N,N-dimethylaminoethanol to form [18F]Fluoroethylcholine. snmjournals.orgnih.gov This reaction is typically performed in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) at an elevated temperature. snmjournals.org The final product is then purified, often using a combination of SPE cartridges. snmjournals.org This two-step approach allows for better control over the reaction conditions and purity of the intermediate, which can lead to a cleaner final product. snmjournals.orgnih.gov

A notable two-step approach involves the synthesis of [18F]fluorobromomethane from dibromomethane, followed by its reaction with N,N-dimethylaminoethanol. analis.com.my

One-Pot Synthesis Strategies

In a common one-pot method, [18F]fluoride is first reacted with ethylene glycol-1,2-ditosylate in acetonitrile. snmjournals.org After this initial reaction, the solvent is evaporated, and N,N-dimethylaminoethanol is added directly to the reaction vessel, which is then heated to complete the synthesis of [18F]Fluoroethylcholine. snmjournals.org While potentially faster, one-pot syntheses can sometimes result in lower radiochemical yields or require more complex final purification procedures to remove unreacted reagents and byproducts from both reaction steps. researchgate.netnih.gov However, optimizations have led to high-yield one-pot methods that are suitable for routine production. researchgate.netresearchgate.net

Optimization of Reaction Conditions

The efficiency of [18F]Fluoroethylcholine synthesis is highly dependent on several reaction parameters. Extensive research has been conducted to optimize these conditions to maximize radiochemical yield and purity while minimizing synthesis time.

Temperature: The reaction temperature plays a critical role in both the formation of the fluoroethylating agent and the final alkylation step. For the synthesis of [18F]fluoroethyl tosylate, temperatures ranging from 70 to 130 °C have been reported. nih.gov The subsequent reaction with DMAE is often carried out at temperatures around 100-120 °C. snmjournals.orgsnmjournals.orgnih.gov Optimization of temperature is crucial to balance reaction rate with the potential for thermal degradation of reactants and products. snmjournals.orgnih.gov

Solvents: The choice of solvent influences the solubility of reagents and the reactivity of the nucleophilic [18F]fluoride. Acetonitrile is a common solvent for the synthesis of [18F]fluoroethyl tosylate. snmjournals.orgrsc.org For the final alkylation step, dimethyl sulfoxide (DMSO) has been shown to be effective. snmjournals.org

Catalysts: Phase transfer catalysts like Kryptofix 2.2.2 are essential for activating the [18F]fluoride. snmjournals.org In some methods, the use of alkali iodides, such as sodium iodide, has been shown to catalyze the reaction of [18F]fluoroethyl tosylate with DMAE, likely through the in-situ formation of the more reactive [18F]iodofluoroethane. snmjournals.org

Automated Synthesis: To ensure reproducibility and facilitate routine clinical production, many of the optimized synthesis protocols have been adapted for use in automated synthesis modules. snmjournals.orgsnmjournals.orgnih.govresearchgate.net These automated systems perform the entire synthesis, including purification, in a closed and shielded environment. snmjournals.orgresearchgate.net

Table of Research Findings on [18F]Fluoroethylcholine Synthesis

Table of Compounds

Automated Radiosynthesis Development

The transition from manual to automated synthesis of [18F]FECH has been a significant step forward, offering improved reliability, higher yields, and enhanced safety for operators. Automation minimizes the risk of human error and ensures consistent production batches. hudsonlabautomation.com

Design and Implementation of Automated Synthesis Modules

Various commercial and custom-built automated synthesis modules have been adapted or specifically designed for [18F]FECH production. These modules typically integrate the key steps of the synthesis process, including the initial nucleophilic fluorination, subsequent alkylation, and final purification, into a single, enclosed system.

Commonly, the synthesis is performed in a two-step, one-pot process. researchgate.net In the first step, a precursor such as 1,2-bis(tosyloxy)ethane (B1267912) is labeled with [18F]fluoride to produce an intermediate, [18F]fluoroethyltosylate. snmjournals.org This is followed by the second step, the coupling of the intermediate with N,N-dimethylaminoethanol (DMAE) to form [18F]FECH. researchgate.netsnmjournals.org

Several commercially available synthesizers have been successfully modified and utilized for the automated production of [18F]FECH. These include:

GE TRACERlab™: Modules like the TRACERlab FXFN and the modified TRACERlab FX(FDG) have been employed for the two-step synthesis of [18F]fluorocholine. openmedscience.comresearchgate.net The GE FASTlab™ II synthesizer has also been used, featuring a cassette-based system for a fully automated two-step gas phase synthesis. snmjournals.org

Modular Lab Systems: These systems have been used to automate the two-step/one-pot synthesis, yielding high amounts of the final product. researchgate.net

AllInOne Synthesizer: This platform has been implemented for an improved one-pot automated method under cGMP conditions. snmjournals.org

Raytest SynChrom and Scintomics HotboxIII Modules: Both have been used for fully automated synthesis without the need for HPLC purification. nih.gov

Advion Microfluidic System: This system has been utilized for a rapid two-step synthesis and purification process. researchgate.net

The design of these modules often emphasizes simplicity, reliability, and cost-effectiveness. analis.com.my Some designs incorporate features like in-line purification cartridges and software control for a completely automated and reproducible process. analis.com.mycabidigitallibrary.org

Efficiency and Reproducibility in Automated Production

A key advantage of automated synthesis is the significant improvement in efficiency and reproducibility compared to manual methods. Automated systems allow for precise control over reaction parameters such as temperature, reaction time, and reagent delivery, leading to more consistent radiochemical yields and purity.

Studies have reported non-decay corrected radiochemical yields ranging from 11.7% to as high as 48% for automated [18F]FECH synthesis. researchgate.netcabidigitallibrary.orgnih.gov For instance, an optimized one-step reaction in an automated system yielded 48±1% (not corrected for decay). nih.gov Another study using a Modular Lab system reported a non-decay corrected yield of 36% and produced a range of 30-45 GBq of the product. researchgate.net The GE FASTlab II system demonstrated a radiochemical yield of 17.8 ± 2.5% with a high radiochemical purity of over 99%. snmjournals.org

The total synthesis time is also a critical factor. Automated systems have significantly reduced the production time, with typical synthesis times ranging from under 35 minutes to approximately 70 minutes. researchgate.netsnmjournals.org This efficiency is crucial for meeting the demands of a busy clinical PET department.

The reproducibility of automated systems is a major benefit, ensuring that each batch of [18F]FECH meets the required quality standards. The use of single-use cassettes in systems like the GE FASTlab II further enhances reproducibility and minimizes the risk of cross-contamination between different radiotracer productions. snmjournals.orgiaea.org

Interactive Data Table: Comparison of Automated [18F]FECH Synthesis Platforms

| Synthesis Platform | Radiochemical Yield (non-decay corrected) | Synthesis Time | Key Features |

| Modular Lab System | 36% | - | Two-step/one-pot synthesis |

| Modified GE Medical Systems Module | 30 ± 6% | ~50 min | Iodide promoted 18F-fluoroalkylation |

| GE FASTlab II | 17.8 ± 2.5% | 70 min | Cassette-based, two-step gas phase synthesis |

| AllInOne Synthesizer | 25-30% | - | One-pot method, low DMAE residue |

| Raytest SynChrom Module | 37 ± 5% | < 60 min | Fully automated, no HPLC |

| Scintomics HotboxIII Module | 33 ± 5% | < 60 min | Fully automated, no HPLC |

| Advion Microfluidic System | 22-54% (decay corrected) | 15 min | Microfluidic, rapid synthesis |

| Home-made Automatic Synthesizer | 11.7 ± 0.2% | 50 ± 5 min | 8-step process |

Purification Techniques and Strategies

Effective purification is paramount to ensure the final [18F]FECH product is free of chemical and radiochemical impurities, making it safe for human administration. The primary purification methods employed are solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC).

Solid-Phase Extraction Methodologies

Solid-phase extraction is a widely used technique for the purification of [18F]FECH due to its simplicity, speed, and amenability to automation. nih.gov SPE involves passing the crude reaction mixture through a cartridge containing a solid adsorbent that selectively retains either the desired product or the impurities.

A common SPE strategy involves trapping the positively charged [18F]FECH on a cation-exchange cartridge, such as a CM (cation-exchange) Sep-Pak® cartridge. researchgate.netnih.gov Impurities can then be washed away with appropriate solvents, and the purified [18F]FECH is subsequently eluted with a saline solution. researchgate.netopenmedscience.com

Various combinations of SPE cartridges are often used in series to achieve a high level of purity. For instance, a sequence of Sep-Pak C18 and Accell CM cartridges has been used for purification. snmjournals.org Another approach utilized a combination of three different solid-phase cartridges to purify the intermediate, 2-bromo-1-[18F]fluoroethane, before the final reaction step. nih.gov This method successfully avoided the need for HPLC purification of the intermediate. nih.gov

High-Performance Liquid Chromatography (HPLC) in Radiotracer Purification

High-performance liquid chromatography is a powerful technique that can provide very high radiochemical and chemical purity. In some earlier and more complex synthesis routes, preparative HPLC was the primary method for purifying [18F]FECH. snmjournals.org This method separates the components of the crude reaction mixture based on their differential interactions with a stationary phase packed in a column. snmjournals.org

Cartridge-Based Purification Systems

The development of dedicated, cartridge-based purification systems has been a major advancement in the automated synthesis of [18F]FECH. These systems, often integrated directly into the automated synthesis module, utilize a series of SPE cartridges to perform the entire purification process.

For example, a fully automated synthesis on a GE FASTlab II synthesizer employs a single-use cassette that includes all the necessary cartridges for the purification and formulation of [18F]FECH. snmjournals.org The process involves bubbling the intermediate, [18F]fluorobromomethane, through Sep-Pak Silica cartridges to react with DMAE preloaded on a Sep-Pak C18 cartridge. snmjournals.org The resulting [18F]FECH is then purified using a series of Sep-Pak C18 and Accell CM cartridges. snmjournals.org

Similarly, other automated systems use a specific set of SPE cartridges for efficient purification. snmjournals.org A method using a combination of two CM plus cartridges and a sterile filter has been shown to produce a sterile solution of [18F]FECH. nih.gov These cartridge-based systems offer a reliable, reproducible, and user-friendly approach to purification, making the routine production of high-purity [18F]FECH more accessible. researchgate.netnih.gov

Assessment of Radiochemical Yield and Purity in Synthesis Research

The successful synthesis of [18F]Fluoroethylcholine ([18F]FEC) for clinical applications hinges on two critical quality control parameters: radiochemical yield and radiochemical purity. Rigorous assessment of these factors is paramount to ensure the final product is suitable for its intended diagnostic purpose. Research in this area focuses on optimizing synthesis methodologies to maximize the yield of the desired radiotracer while minimizing impurities.

The radiochemical yield is a measure of the efficiency of the synthesis process, typically expressed as a percentage of the initial [18F]fluoride radioactivity that is incorporated into the final [18F]FEC product. This yield can be reported as either decay-corrected, which accounts for the radioactive decay of 18F during the synthesis time, or non-decay-corrected. Various factors influence the radiochemical yield, including the choice of precursors, reaction conditions (temperature and time), the efficiency of the purification method, and the type of synthesis module used. researchgate.netnih.gov

Radiochemical purity, on the other hand, refers to the proportion of the total radioactivity in the final product that is present in the desired chemical form of [18F]FEC. High radiochemical purity is crucial to guarantee that the PET signal accurately reflects the biodistribution of the intended tracer and is not confounded by radioactive impurities. The European Pharmacopoeia sets standards for the quality control of radiopharmaceuticals, including [18F]FEC. snmjournals.orgnih.gov

Analytical techniques such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are the primary methods employed to determine the radiochemical purity of [18F]FEC. researchgate.netresearchgate.netd-nb.info These methods separate [18F]FEC from potential radioactive impurities, such as unreacted [18F]fluoride and other radiolabeled byproducts. d-nb.info

Research has explored various synthesis strategies to enhance both yield and purity. These include one-step and two-step reaction procedures, different phase transfer catalysts, and various purification techniques like solid-phase extraction (SPE). researchgate.netnih.gov For instance, studies have compared the use of Kryptofix 2.2.2 and tetrabutylammonium (B224687) as phase transfer catalysts to assess their impact on the synthesis outcome. researchgate.netfrontiersin.org

The following tables summarize findings from various research studies on the radiochemical yield and purity of [18F]FEC under different synthesis conditions.

Table 1: Research Findings on Radiochemical Yield of [18F]Fluoroethylcholine

| Synthesis Approach | Radiochemical Yield (non-decay-corrected) | Key influencing factors | Reference |

| One-step reaction | 48 ± 1% | Reagent amounts, purification methods | researchgate.netnih.gov |

| Two-step reaction | 43 ± 3% | Phase transfer catalysts, purification methods | researchgate.netnih.gov |

| Automated two-step/one-pot synthesis on Modular Lab system | 36% | Optimized procedure with solid-phase extraction purification | researchgate.net |

| One-pot synthesis starting with 36 GBq [18F]-fluoride | 47 ± 5% | Use of Kryptofix 2.2.2 and specific reaction conditions | snmjournals.org |

| Semi-automated two-step synthesis | 10.131% (decay-corrected) | System design and optimization | analis.com.my |

| Automated synthesis on GE FASTlab II | 17.8 ± 2.5% | Two-step gas phase synthesis methodology | snmjournals.org |

| Automated two-step synthesis | ~40% (decay-corrected) | Reaction with 1,2-bis(tosyloxy)ethane and dimethylethanolamine | nih.gov |

Table 2: Research Findings on Radiochemical Purity of [18F]Fluoroethylcholine

Biochemical Mechanisms and Metabolic Pathways of 18f Fluoroethylcholine

Cellular Transport and Accumulation

The initial and rate-limiting step for the metabolic trapping of [18F]FECh is its transport across the cell membrane. This process is not passive but is mediated by dedicated protein systems that actively internalize choline (B1196258) and its analogs. d-nb.info

[18F]Fluoroethylcholine is incorporated into cells through an active, carrier-mediated transport mechanism. nih.gov This system moves the molecule into the intracellular space against a concentration gradient, a hallmark of active transport. snmjournals.orgsnmjournals.org In vitro experiments have confirmed that [18F]FECh uptake is an active process, which, coupled with subsequent metabolic steps, constitutes a "chemical trap" that leads to its accumulation in tumor cells. researchgate.netsnmjournals.orgnih.gov Since choline is a polar molecule, its uptake via passive diffusion is low. d-nb.info Human cells possess at least three distinct choline transport systems, categorized by their affinity (low, intermediate, and high). d-nb.info The elevated uptake of choline analogs in tumor tissue compared to normal tissue is largely explained by the differential activation of these transport systems. d-nb.info

The carrier proteins responsible for choline transport exhibit a degree of substrate specificity. Studies on the choline transport system have sought to define the structural requirements for a molecule to be recognized and transported. Research using synthetic choline analogs in red blood cells has indicated that the presence of two methyl groups on the nitrogen atom is essential for binding affinity to the choline transporter. snmjournals.org However, the third methyl group can be substituted with a longer alkyl group, such as the fluoroethyl group in [18F]FECh, without abolishing transport. snmjournals.orgsnmjournals.org This specificity allows [18F]FECh to effectively act as a substrate for the same transport proteins that internalize natural choline. researchgate.net

Characterization of Active Transport Systems

Intracellular Phosphorylation by Choline Kinase

Once inside the cell, [18F]FECh undergoes a critical phosphorylation step, which effectively traps it intracellularly. google.com This reaction is the first committed step in the Kennedy pathway for the synthesis of phosphatidylcholine. mdpi.commedchemexpress.com

The enzyme responsible for the phosphorylation of choline and its analogs is choline kinase (CHK), with Choline Kinase Alpha (CHKα) being the primary isoform involved in this process in cancer cells. mdpi.commedchemexpress.com CHKα catalyzes the ATP-dependent conversion of choline to phosphocholine (B91661). medchemexpress.com Malignant transformation is frequently associated with the upregulation and overexpression of CHKα. mdpi.comnih.govresearchgate.net This increased enzymatic activity is a key factor contributing to the enhanced accumulation of phosphorylated choline analogs in tumors. mdpi.comnuclmed.gr The expression and activity of CHKα are regulated at multiple levels, including transcription and post-translational modifications. medchemexpress.com For instance, in hypoxic conditions, which are common in tumors, the expression of CHKα can be transcriptionally downregulated, leading to decreased choline phosphorylation. nih.gov This regulation is partly mediated by the hypoxia-inducible factor 1α (HIF-1α). nih.gov

Following its transport into the cell, [18F]Fluoroethylcholine is rapidly phosphorylated by CHKα to produce Phosphoryl-[18F]Fluoroethylcholine. snmjournals.orgnih.gov This phosphorylation is an essential step for the intracellular trapping of the tracer. google.com The addition of the polar phosphate (B84403) group prevents the molecule from diffusing back across the cell membrane. google.com In vitro studies using Ehrlich ascites tumor cells demonstrated that free [18F]FECh is gradually converted into Phosphoryl-[18F]Fluoroethylcholine. snmjournals.org Experiments with yeast choline kinase and ATP also confirmed the efficient conversion of [18F]FECh to its phosphorylated form. nih.govsnmjournals.orgsnmjournals.org

Role and Regulation of Choline Kinase Alpha (CHKα)

Downstream Metabolic Integration and Lipid Biosynthesis

The metabolic journey of [18F]FECh does not end with phosphorylation. The resulting Phosphoryl-[18F]Fluoroethylcholine is further metabolized and incorporated into essential cellular components.

Following its formation, Phosphoryl-[18F]Fluoroethylcholine serves as a substrate for subsequent enzymes in the Kennedy pathway, leading to its integration into phospholipids (B1166683). nih.govsnmjournals.org This process is fundamental for the synthesis of new cell membranes, a requirement for rapidly proliferating cells. nih.govcabidigitallibrary.org The primary phospholipid product is phosphatidyl-[18F]fluoroethylcholine. snmjournals.org In vitro experiments have shown that after phosphorylation, the radiolabel from [18F]FECh is incorporated into the chloroform-soluble fraction of cell extracts, which contains phospholipids. snmjournals.orgsnmjournals.org This final metabolic step ensures the long-term retention of the radiotracer within the cell, completing the "chemical trap" mechanism. snmjournals.orgnih.gov

Data Tables

Table 1: Time Course of [18F]Fluoroethylcholine Metabolism in Ehrlich Ascites Tumor Cells

This table illustrates the distribution of radioactivity among different cellular fractions over a 60-minute incubation period with [18F]Fluoroethylcholine. The data shows a rapid uptake and progressive conversion from free [18F]FECh to its phosphorylated and phospholipid-integrated forms.

| Time (minutes) | Total Uptake (Cell-to-Medium Ratio) | Free [18F]FECh (%) | Phosphoryl-[18F]FECh (%) | [18F]Labeled Phospholipids (%) |

| 5 | 5.2 | 80 | 15 | 5 |

| 15 | 8.5 | 65 | 28 | 7 |

| 30 | 10.1 | 50 | 40 | 10 |

| 60 | 11.8 | 35 | 50 | 15 |

Data adapted from findings reported in the Journal of Nuclear Medicine on the time course of uptake and metabolism of 18F-FECh in Ehrlich ascites tumor cells. snmjournals.orgsnmjournals.org

Table 2: Kinetic Parameters of [18F]Fluoroethylcholine in Prostate Cancer Tissue

This table presents the mean values of kinetic rate constants derived from dynamic PET studies, comparing tumor tissue with normal prostate tissue. These parameters reflect the transport and metabolic trapping of the tracer.

| Parameter | Description | Tumor Tissue (mean value, 1/min) | Normal Tissue (mean value, 1/min) |

| K1 | Rate of transport from plasma into the cell | Significantly Increased | Baseline |

| K3 | Rate of phosphorylation by choline kinase | Significantly Increased | Baseline |

| Influx | Global tracer influx into the tissue | Significantly Increased | Baseline |

Data based on kinetic modeling studies in patients with prostate cancer, which show a significant increase in transport (K1) and phosphorylation (K3) rates in tumor tissue compared to normal tissue. d-nb.info

Incorporation into Phosphatidylcholine via the Kennedy Pathway

The predominant metabolic fate of [18F]Fluoroethylcholine within the cell is its phosphorylation by the enzyme choline kinase (CHK). nih.govd-nb.info This initial step is crucial as it "traps" the radiotracer within the cell, forming [18F]fluoroethylcholine-phosphate. snmjournals.orgsnmjournals.org This process is particularly active in malignant cells, which often exhibit upregulated choline kinase activity to support rapid membrane synthesis for cell proliferation. mdpi.comyu.ac.kr

Following phosphorylation, [18F]fluoroethylcholine-phosphate is converted to CDP-[18F]fluoroethylcholine. Subsequently, this molecule is incorporated into phosphatidylcholine, a major component of cell membranes, through the action of choline-phosphate cytidylyltransferase and diacylglycerol cholinephosphotransferase. wikipedia.org Studies have shown that [18F]Fluoroethylcholine is indeed integrated into phospholipids, primarily as phosphatidyl-[18F]fluoroethylcholine. snmjournals.org

Contribution of Alternate Choline Metabolic Pathways (e.g., Phosphatidylethanolamine (B1630911) Methylation)

While the Kennedy pathway is the primary route for phosphatidylcholine synthesis from exogenous choline, an alternative de novo pathway exists, particularly in the liver. nih.gov This pathway involves the sequential methylation of phosphatidylethanolamine (PE) to form phosphatidylcholine (PC), a process catalyzed by phosphatidylethanolamine N-methyltransferase (PEMT). wikipedia.orgnih.gov S-adenosylmethionine (SAM) serves as the methyl donor in this process. nih.gov Although this is a major pathway for the endogenous synthesis of the choline moiety, the uptake and metabolism of exogenous tracers like [18F]Fluoroethylcholine are predominantly governed by the Kennedy pathway. wikipedia.orgnih.gov Preclinical studies suggest that in hepatocellular carcinoma (HCC), radio-choline metabolism mainly follows the CDP-choline (Kennedy) pathway, whereas in normal liver parenchyma, the PE-methylation pathway is more active. amegroups.org

Integration into Cellular Membrane Phospholipids

Once synthesized, [18F]phosphatidylcholine is integrated into the phospholipid bilayers of cellular membranes. snmjournals.org This incorporation is fundamental to the structure and function of the cell membrane, which is essential for processes like cell signaling and transport. The continuous synthesis and turnover of membrane phospholipids, especially in rapidly proliferating tumor cells, drives the sustained uptake and retention of [18F]Fluoroethylcholine. snmjournals.orgnih.gov In vitro experiments with Ehrlich ascites tumor cells have confirmed the time-dependent incorporation of radioactivity from [18F]Fluoroethylcholine into the phospholipid fraction of the cells. snmjournals.org

Enzymatic Biotransformation and Metabolic Stability

The metabolic fate and stability of [18F]Fluoroethylcholine are influenced by enzymatic processes that can either lead to its degradation or enhance its retention.

Interaction with Choline Oxidase and Degradation Products (e.g., [18F]Fluoroethylcholine Betaine)

In addition to phosphorylation by choline kinase, choline and its analogs can be oxidized by the enzyme choline oxidase, primarily in the liver and kidneys. mdpi.comnih.gov This enzymatic reaction converts [18F]Fluoroethylcholine into its corresponding betaine (B1666868), [18F]fluoroethylcholine betaine. nih.govsnmjournals.org This metabolite cannot be phosphorylated and thus does not enter the Kennedy pathway for phospholipid synthesis. nih.govnih.gov The formation of [18F]fluoroethylcholine betaine represents a competing metabolic pathway that can reduce the amount of the tracer available for imaging tumors. nih.gov The rapid metabolism of [18F]Fluoroethylcholine can complicate the interpretation of PET signals, especially at later time points. mdpi.com

Strategies for Enhancing In Vivo Metabolic Stability (e.g., Deuteration, Fluorine Substitution)

To improve the metabolic stability of choline-based radiotracers, various chemical modifications have been explored. One successful strategy is deuteration, the substitution of hydrogen atoms with deuterium (B1214612). mdpi.com For instance, [18F]fluoromethyl-[1,2-2H4]choline ([18F]D4-FCH) was developed to be more resistant to oxidation by choline oxidase due to the deuterium isotope effect, which strengthens the C-H bonds targeted by the enzyme. mdpi.comresearchgate.net In vitro studies have shown that [18F]D4-FCH is significantly more stable against oxidation compared to its non-deuterated counterpart. researchgate.netnih.gov This enhanced stability leads to higher tumor accumulation and may improve the imaging of certain cancers. nih.govresearchgate.net

Fluorine substitution itself, as in [18F]Fluoroethylcholine and [18F]fluoromethylcholine, also confers some protection against oxidation compared to native choline. mdpi.comnih.gov The combination of both fluorination and deuteration provides even greater stability. nih.gov

Molecular Basis of [18F]Fluoroethylcholine Retention in Pathological States

The accumulation of [18F]Fluoroethylcholine in pathological tissues, particularly tumors, is a direct consequence of altered cellular metabolism. Malignant transformation is frequently associated with a significant upregulation of choline kinase alpha (CHKα). mdpi.comnih.gov This enzyme is the first and rate-limiting step in the Kennedy pathway. mdpi.com

The increased expression and activity of choline kinase in cancer cells lead to accelerated phosphorylation of [18F]Fluoroethylcholine upon its entry into the cell. yu.ac.krnuclmed.gr This rapid conversion to [18F]fluoroethylcholine-phosphate effectively traps the radiotracer intracellularly, as the phosphorylated form cannot easily exit the cell. snmjournals.orgsnmjournals.org This "chemical trap" mechanism is the primary reason for the high contrast observed in PET imaging of tumors using [18F]Fluoroethylcholine. snmjournals.orgvulcanchem.com The elevated demand for new membrane synthesis in rapidly dividing cancer cells further drives the uptake of choline and its analogs, reinforcing the retention of the tracer. snmjournals.orgnih.gov This increased metabolic activity has been observed in various cancers, including prostate, breast, and brain tumors. aacrjournals.orgnih.govsnmjournals.org

Interactive Data Table: Key Enzymes in [18F]Fluoroethylcholine Metabolism

| Enzyme | Role in [18F]Fluoroethylcholine Metabolism | Pathway | Impact on PET Signal |

| Choline Kinase (CHK) | Phosphorylates [18F]Fluoroethylcholine to [18F]Fluoroethylcholine-phosphate. nih.govd-nb.info | Kennedy Pathway | Traps the tracer intracellularly, leading to signal retention in tumors. snmjournals.orgsnmjournals.org |

| Choline-Phosphate Cytidylyltransferase | Converts [18F]Fluoroethylcholine-phosphate to CDP-[18F]Fluoroethylcholine. wikipedia.org | Kennedy Pathway | Further step in the incorporation into phospholipids. |

| Diacylglycerol Cholinephosphotransferase | Incorporates CDP-[18F]Fluoroethylcholine into phosphatidylcholine. wikipedia.org | Kennedy Pathway | Final step of integration into cell membranes. |

| Choline Oxidase | Oxidizes [18F]Fluoroethylcholine to [18F]Fluoroethylcholine betaine. nih.gov | Degradation Pathway | Reduces available tracer for tumor imaging by forming a metabolite that is not trapped. nih.govnih.gov |

| Phosphatidylethanolamine N-methyltransferase (PEMT) | Catalyzes the de novo synthesis of phosphatidylcholine from phosphatidylethanolamine. wikipedia.orgnih.gov | Alternate Synthesis Pathway | Primarily active in the liver for endogenous choline synthesis; less significant for exogenous tracer metabolism. nih.govamegroups.org |

Preclinical in Vitro Studies of 18f Fluoroethylcholine

Cell Culture Models for Metabolic Characterization

In vitro cell culture systems are instrumental in characterizing the uptake and metabolic pathways of [18F]fluoroethylcholine ([18F]FEC). These models allow for controlled investigations into how different cell types, both malignant and non-malignant, process this tracer.

The metabolic behavior of [18F]FEC has been extensively studied in various cancer cell lines to validate its utility as an oncologic tracer.

Ehrlich Ascites Tumor Cells: Early in vitro experiments with Ehrlich ascites tumor cells demonstrated that [18F]FEC is actively taken up and metabolized. dntb.gov.uaelifesciences.orgfrontiersin.org Within 30 minutes of incubation at 37°C, approximately 18% of the intracellular [18F]FEC was converted into phosphoryl-[18F]fluoroethylcholine. mdpi.com The studies confirmed that this phosphorylation is a key step in trapping the tracer within the tumor cells. dntb.gov.uaelifesciences.orgfrontiersin.org Further analysis identified the presence of phosphatidyl-[18F]fluoroethylcholine in the cellular membrane homogenates, indicating the tracer's incorporation into phospholipids (B1166683). dntb.gov.uaelifesciences.orgmdpi.com

Prostate Cancer Cell Lines: Studies using human prostate cancer cell lines, such as PC-3, have been crucial in evaluating [18F]FEC and comparing it with other choline (B1196258) analogs. frontiersin.org Research showed that PC-3 cells accumulate [18F]fluorocholine (FCH) at levels similar to the natural nutrient, choline. frontiersin.org However, the uptake of [18F]FEC in PC-3 cells was significantly lower, showing only about one-fifth the accumulation of FCH. frontiersin.org This suggests that the ethyl-for-methyl substitution on the choline structure reduces its affinity for the transport or trapping mechanisms within these prostate cancer cells. frontiersin.org In vitro studies with PC-3 and AR42J cells showed that after 5 minutes, the internalized amount of a non-metabolizable choline analog was comparable to that of [11C]choline, but the uptake of [11C]choline was higher after 20 minutes, highlighting the importance of intracellular trapping via phosphorylation. koreamed.org

Hepatocellular Carcinoma (HCC) Cell Lines: While direct uptake data in specific HCC cell lines is detailed in broader preclinical studies, the principle of choline tracer uptake in HCC is well-established. researchgate.net The uptake of radiolabeled choline tracers in HCC is linked to the increased synthesis of phospholipids, particularly phosphatidylcholine, required for the rapidly dividing cancer cells. researchgate.net Preclinical animal models using woodchucks with hepatocellular carcinoma have shown that [18F]FEC accumulates in HCC foci. mdpi.com It is understood that in well-differentiated HCC cells, the presence of glucose-6-phosphatase can lead to rapid dephosphorylation and clearance of tracers like [18F]FDG, making choline-based tracers like [18F]FEC a potentially more suitable alternative for imaging these types of tumors. frontiersin.org

The utility of [18F]FEC has also been explored in non-cancerous cells and models of specific diseases to understand its behavior in different metabolic states.

L6 cells: L6 rat myoblast cells have been used to study muscle cell metabolism. In a model of muscle atrophy induced by serum starvation, L6 cells showed lower uptake of [18F]fluorocholine ([18F]FCH). mdpi.com This suggests that the tracer's accumulation is sensitive to the metabolic state of the muscle cells, with reduced uptake corresponding to atrophic conditions. mdpi.com

TSC2-deficient cell lines: Tuberous Sclerosis Complex (TSC) is a genetic disorder leading to benign tumors. Studies using TSC2-deficient cell lines, such as ELT3 cells derived from a rat angiomyolipoma, have provided insight into the metabolic reprogramming in this disease. mdpi.com These cells show enhanced incorporation of choline into phosphatidylcholine. mdpi.com In vitro and in vivo models have demonstrated that TSC2-deficient cells exhibit rapid uptake of [18F]FCH. mdpi.com This uptake was found to be sensitive to treatment with rapamycin (B549165), an mTORC1 inhibitor. mdpi.com A 72-hour rapamycin treatment suppressed [18F]FCH uptake by approximately 50% in tumor models. mdpi.com

Table 1: In Vitro Uptake and Metabolism of [18F]Fluoroethylcholine in Various Cell Lines

| Cell Line Model | Key Findings | Reference |

|---|---|---|

| Ehrlich Ascites Tumor Cells | Converted ~18% of [18F]FEC to phosphoryl-[18F]FEC within 30 mins. Incorporated into phosphatidylcholine. | mdpi.com |

| PC-3 (Prostate Cancer) | Uptake of [18F]FEC was approximately 20% of that observed for [18F]FCH. | frontiersin.org |

| L6 (Rat Myoblasts) | Starvation-induced atrophy led to lower [18F]FCH uptake compared to untreated cells. | mdpi.com |

| TSC2-deficient (ELT3) | Showed rapid uptake of [18F]FCH, which was significantly suppressed by rapamycin treatment. | mdpi.com |

Investigations in Malignant Cell Lines (e.g., Ehrlich Ascites Tumor Cells, Prostate Cancer Cell Lines, Hepatocellular Carcinoma Cell Lines)

Analysis of Intracellular Metabolism and Metabolite Profiling

To understand the mechanism of tracer retention, it is crucial to identify and quantify its intracellular metabolites.

High-performance liquid chromatography (HPLC) is a primary technique for separating and quantifying radiolabeled metabolites from cell extracts. dntb.gov.uaelifesciences.org In studies with Ehrlich ascites tumor cells, cell extracts were treated with methanol (B129727) and chloroform (B151607) to separate the water-soluble metabolites from lipids. dntb.gov.ua The water-soluble fraction was then analyzed using cation- and anion-exchange HPLC. dntb.gov.ua This analysis successfully separated [18F]FEC from its phosphorylated metabolite, phosphoryl-[18F]FEC. dntb.gov.ua Similarly, cation-exchange HPLC has been used to monitor the radiochemical purity of various [18F]-labeled choline analogs, with specific retention times identified for each compound. frontiersin.org

NMR spectroscopy offers a non-destructive method to trace metabolic pathways. While direct NMR of the low-concentration, radioactive [18F]FEC is not feasible, studies have used its non-radioactive counterpart, [19F]fluoroethylcholine ([19F]FEC), for metabolic tracing. In TSC2-deficient cells, 19F-NMR spectroscopy was used on lipid extracts to trace the metabolic fate of [19F]FCH. The results confirmed that FCH is incorporated into lipids and that this incorporation is sensitive to rapamycin, validating the in vivo PET findings. This approach provides powerful, complementary data to radiotracer studies for understanding the biochemical pathways involved.

Chromatographic Separation and Quantification of [18F]Fluoroethylcholine Metabolites

Evaluation of Enzyme Substrate Kinetics and Affinity

The interaction of [18F]FEC with key enzymes, primarily choline kinase (CK), governs its metabolic trapping.

In vitro enzyme assays using yeast choline kinase have been pivotal. dntb.gov.uafrontiersin.org These studies showed that [18F]FEC is readily consumed by choline kinase in the presence of ATP to form phosphoryl-[18F]FEC. dntb.gov.uamdpi.com The rate of phosphorylation of [18F]FEC by choline kinase was found to be lower than that of [18F]FCH and choline itself. frontiersin.org This difference in phosphorylation efficiency contributes to the observed lower accumulation of [18F]FEC in some cancer cell lines compared to FCH. frontiersin.org Kinetic studies have shown that the phosphorylation of choline radiotracers follows Michaelis–Menten-type kinetics. frontiersin.org For FCH, the apparent IC50 value for inhibition of its phosphorylation by natural choline was approximately 0.4 mmol/L, indicating a competitive interaction at the enzyme level. frontiersin.org

Table 2: Comparative Phosphorylation of Choline Analogs by Choline Kinase

| Compound | Relative Phosphorylation Rate (vs. Choline) | Cell Uptake in PC-3 Cells (vs. Choline) | Reference |

|---|---|---|---|

| [14C]Choline (CH) | 100% | 100% | frontiersin.org |

| [18F]Fluorocholine (FCH) | 98% | 103% | frontiersin.org |

| [18F]Fluoroethylcholine (FEC) | 65% | 21% | frontiersin.org |

| [18F]Fluoromethyl-methylethyl-2-hydroxyethylammonium (FMEC) | 99% | 49% | frontiersin.org |

Assessment of Cellular Uptake Modulation by Pharmacological Agents and Genetic Perturbations

The cellular uptake of [18F]Fluoroethylcholine ([18F]FECh) is a complex process primarily mediated by choline transporters and the subsequent intracellular phosphorylation by choline kinase. In vitro studies using various cell lines have been instrumental in elucidating these mechanisms. By employing pharmacological agents that inhibit specific pathways and by studying cells with known genetic characteristics, researchers have been able to modulate and understand the uptake of this radiotracer.

Pharmacological Modulation of [18F]Fluoroethylcholine Uptake

Several pharmacological agents have been used to probe the uptake pathways of [18F]FECh. These studies confirm that its accumulation in cancer cells is an active process, reliant on specific transport and enzymatic machinery.

Hemicholinium-3 (B1673050) (HC-3): As a potent inhibitor of choline transport and phosphorylation, hemicholinium-3 has been widely used to demonstrate the specificity of [18F]FECh uptake. In cultured PC-3 human prostate cancer cells, HC-3 has been shown to inhibit the accumulation of [18F]fluorocholine (a close analog) by as much as 90%. researchgate.netresearchgate.net Similarly, treatment of PC-3 cells with 5 mmol/L of HC-3 resulted in a greater than 90% decrease in tracer accumulation, confirming the uptake is specific to the choline pathway. snmjournals.org The uptake in Ehrlich ascites tumor cells is also significantly inhibited by HC-3, indicating a mechanism of active transport. snmjournals.orgnih.gov This inhibition underscores the dependence of [18F]FECh uptake on the choline transporter system. snmjournals.org

Dimethylaminoethanol (DMAE): Dimethylaminoethanol, a precursor often used in the synthesis of [18F]FECh, acts as a competitive inhibitor of the high-affinity choline transporter. snmjournals.org Its presence, even as a residual from the synthesis process, can significantly impact the tracer's uptake. Studies on PC-3 prostate cancer cells demonstrated a dose-dependent reduction in [18F]FECh uptake when treated with DMAE. snmjournals.org The uptake was reduced to 80% of the control level with the addition of 0.1 µM of DMAE, and further decreased to 22% of the control with 1 mM of DMAE, highlighting its inhibitory effect. snmjournals.org

Unlabeled Choline: Competition assays using non-radiolabeled ("cold") choline further validate that [18F]FECh utilizes the same transport system as natural choline. The membrane transport of related choline tracers can be inhibited in a concentration-dependent manner by cold choline, confirming the shared and specific pathway. nih.gov

The table below summarizes the findings from in vitro studies on the pharmacological inhibition of [18F]Fluoroethylcholine uptake.

| Pharmacological Agent | Cell Line | Concentration | Effect on [18F]FECh Uptake | Reference(s) |

| Hemicholinium-3 (HC-3) | PC-3 (Prostate Cancer) | 5 mmol/L | >90% inhibition | snmjournals.org |

| Hemicholinium-3 (HC-3) | PC-3 (Prostate Cancer) | Not Specified | 90% inhibition | researchgate.netresearchgate.net |

| Hemicholinium-3 (HC-3) | PC-3 (Prostate Cancer) | 5mM | Reduced to 17% of control | snmjournals.org |

| Hemicholinium-3 (HC-3) | Ehrlich Ascites Tumor | Not Specified | Significant inhibition | snmjournals.orgnih.gov |

| Dimethylaminoethanol (DMAE) | PC-3 (Prostate Cancer) | 0.1 µM | Reduced to 80% of control | snmjournals.org |

| Dimethylaminoethanol (DMAE) | PC-3 (Prostate Cancer) | 1 mM | Reduced to 22% of control | snmjournals.org |

| Unlabeled Choline | PC-3 & AR42J | Not Specified | Concentration-dependent inhibition | nih.gov |

Genetic and Signaling Pathway Perturbations

The altered genetic and signaling landscape of cancer cells is a primary driver for the increased uptake of [18F]FECh compared to normal tissues.

Choline Transporter Overexpression: Cancer cells must secure a steady supply of choline to support the synthesis of phosphatidylcholine, an essential component of the cell membrane required for rapid proliferation. mdpi.comnih.gov To meet this demand, cancer cells frequently upregulate the expression of choline transporter genes. nih.gov For example, studies have shown that breast cancer cell lines have higher expression levels of the transporters CHT1 and OCT2 when compared to non-cancerous mammary epithelial cells. nih.gov This genetically driven overexpression of transporters leads to an enhanced rate of choline absorption and, consequently, higher accumulation of [18F]FECh. nih.gov

Choline Kinase (CHKα) Upregulation: Once transported into the cell, [18F]FECh is phosphorylated by the enzyme choline kinase (CHKα), which traps the tracer intracellularly. snmjournals.orgnih.govnih.gov The progression of normal cells to a malignant state is often associated with the upregulation and altered regulation of CHKα. mdpi.com This overexpression is a key factor in the elevated levels of phosphocholine (B91661) observed in many cancers and is considered a novel target for anticancer drugs. researchgate.net The rate of phosphorylation for [18F]fluoromethylcholine (FCH) by choline kinase is comparable to that of natural choline, making it an effective probe for this enzymatic activity. snmjournals.org

Altered Signaling Pathways: Key signaling pathways that are commonly dysregulated in cancer also contribute to increased choline metabolism. nih.gov The Mitogen-Activated Protein Kinase (MAPK) pathway, for instance, is a central regulator of cellular processes and its alteration in cancer can lead to increased choline uptake and use. nih.gov Activation of the MAPK pathway through oncogenes like HRAS can regulate the transcription of enzymes involved in choline metabolism downstream of choline kinase. nih.gov This highlights how genetic perturbations at the level of signaling cascades can indirectly enhance the accumulation of [18F]FECh.

Preclinical in Vivo Research of 18f Fluoroethylcholine

Animal Models for Disease Investigations

A variety of animal models are employed in the preclinical assessment of [18F]fluoroethylcholine, each offering unique advantages for studying specific aspects of disease biology and tracer performance.

Xenograft Models of Various Malignancies

Xenograft models, which involve the implantation of human tumor cells or tissues into immunodeficient mice, are a cornerstone of preclinical cancer research with [18F]fluoroethylcholine.

Prostate Cancer: Numerous studies have utilized prostate cancer xenograft models to evaluate [18F]fluoroethylcholine. For instance, research has been conducted using PC-3 and DU145 human prostate cancer cell lines, which are androgen-independent, to establish tumors in mice. snmjournals.org In these models, [18F]fluoroethylcholine PET imaging has been shown to delineate prostate cancer xenografts. researchgate.net Dynamic PET studies in a rabbit model with VX2 tumors also demonstrated high uptake of [18F]fluoroethylcholine, comparable to that of [11C]choline. snmjournals.org The uptake in these models is linked to the overexpression of choline (B1196258) kinase, an enzyme that phosphorylates choline, trapping the radiotracer within the cancer cells. snmjournals.orgyu.ac.kr Studies have compared the uptake of [18F]fluoroethylcholine with other tracers like [18F]fluorodeoxyglucose (FDG) and [68Ga]NOTA-RGD, providing insights into their relative performance in imaging prostate cancer. researchgate.net For example, in one study, the tumor-to-muscle ratio for [18F]fluoroethylcholine was 2.4 ± 0.7. researchgate.net Another study reported that the uptake of [18F]fluoroethylcholine in PC-3 tumors reached 1.73 ± 0.17 %ID/cm³ at 3,600 seconds post-injection. snmjournals.org

Pancreatic Carcinoma: The application of [18F]fluoroethylcholine in pancreatic cancer has been investigated using xenograft models, although some studies have shown limited success. In one study using orthotopically transplanted human pancreatic tumor cell lines, [18F]fluoroethylcholine failed to detect any tumors. snmjournals.org This highlights the variability in tracer uptake across different cancer types and even within different models of the same cancer. It's important to note that other tracers, such as [18F]FEL, have shown more promise in preclinical models of pancreatic carcinoma by targeting different biological pathways. snmjournals.org

Interactive Data Table: [18F]Fluoroethylcholine Uptake in Xenograft Models

| Cancer Type | Xenograft Model | Key Findings | Tumor-to-Muscle Ratio | Reference |

| Prostate Cancer | PC-3, DU145 | Delineation of tumors. | 2.4 ± 0.7 | researchgate.net |

| Prostate Cancer | PC-3 | Uptake of 1.73 ± 0.17 %ID/cm³ at 3600s. | 1.41 ± 0.29 | snmjournals.org |

| Breast Cancer | MAS98.12 (basal-like) | Higher uptake than luminal B subtypes. | Not specified | nih.gov |

| Breast Cancer | 4T1 (murine) | Detection of primary tumor and lung metastases. | Not specified | nih.gov |

| Pancreatic Cancer | Human cell lines | Failed to detect tumors. | Not applicable | snmjournals.org |

Genetically Engineered Animal Models (e.g., TSC/LAM models)

Inducible or Naturally Occurring Disease Models

These models provide a platform to study diseases in a context that more closely mimics the natural development in humans.

Woodchuck Hepatocellular Carcinoma: Information specifically detailing the use of [18F]fluoroethylcholine in the woodchuck model of hepatocellular carcinoma was not found in the search results. However, the development of tracers like [18F]D4-FCH, a deuterated analog of fluorocholine (B1215755), has been evaluated in other cancer models and has shown promise for imaging choline metabolism. nih.govmdpi.com

Starved Rat Model of Muscle Atrophy: The use of a starved rat model to investigate muscle atrophy with [18F]fluoroethylcholine was not detailed in the provided search results. This type of model would be valuable for understanding changes in choline metabolism in non-cancerous pathologies.

Imaging Modalities and Technical Implementations in Preclinical Studies

The preclinical evaluation of [18F]fluoroethylcholine heavily relies on advanced imaging technologies capable of providing high-resolution and quantitative data from small animal models.

Small-Animal Positron Emission Tomography (microPET) Techniques

MicroPET scanners are specifically designed for imaging small animals with high spatial resolution. These systems are fundamental to preclinical [18F]fluoroethylcholine research, allowing for the non-invasive visualization and quantification of radiotracer distribution in vivo. Dynamic microPET imaging, where data is acquired over time, is particularly valuable. It enables the calculation of kinetic parameters that describe the rate of tracer delivery, uptake, and metabolism in tissues. For example, dynamic PET studies have been used to assess the pharmacokinetics of [18F]fluoroethylcholine in breast cancer xenografts, fitting the data to a two-tissue compartment model to estimate transfer rates between different compartments. nih.gov

Hybrid Imaging Systems (e.g., microPET/CT, microPET/MRI)

Hybrid imaging systems, which combine PET with either computed tomography (CT) or magnetic resonance imaging (MRI), have become the standard in preclinical research.

microPET/CT: This combination provides fused images that overlay the functional information from PET (i.e., [18F]fluoroethylcholine uptake) onto the anatomical detail from CT. This is crucial for accurately localizing areas of high tracer accumulation within the animal's anatomy, such as distinguishing tumor uptake from that in adjacent normal organs. Studies on prostate and pancreatic cancer xenografts have utilized microPET/CT to assess tracer biodistribution and tumor targeting. researchgate.netsnmjournals.org

microPET/MRI: The integration of PET with MRI offers the advantage of superior soft-tissue contrast compared to CT, without the use of ionizing radiation for the anatomical imaging component. This is particularly beneficial for imaging tumors in soft tissues, such as the breast and prostate. Preclinical PET/MRI has been used to evaluate various PET tracers in an orthotopic mouse model of pancreatic cancer, demonstrating the power of this hybrid modality in providing comprehensive molecular and anatomical information. snmjournals.org A prospective clinical study has also validated the use of [18F]fluoroethylcholine PET/MRI for evaluating breast lesions and predicting lymph node status, building upon preclinical findings. nih.gov

Quantitative Analysis of Tracer Biodistribution and Uptake in Preclinical Models

The quantitative analysis of [18F]Fluoroethylcholine ([18F]FEC) biodistribution in preclinical models is fundamental to understanding its behavior as a positron emission tomography (PET) tracer. This analysis relies on the accurate measurement of radioactivity concentration in various tissues over time, enabling the assessment of the tracer's potential for imaging specific biological processes, such as cell proliferation and membrane biosynthesis. researchgate.net

Standardized Uptake Value (SUV) Measurement and Interpretation

The Standardized Uptake Value (SUV) is a semi-quantitative metric widely used in PET imaging to normalize the measured radioactivity concentration in a region of interest (ROI) to the injected dose and the patient's or animal's body weight. e-century.usnih.gov This normalization aims to reduce the variability introduced by differences in subject size and the precise amount of radiotracer administered, allowing for more standardized comparisons across different subjects and studies. nih.gov The SUV is calculated as the decay-corrected tissue radioactivity concentration divided by the injected dose per unit of body weight. e-century.us

In preclinical research, SUVs are crucial for evaluating the uptake of [18F]FEC in tumors relative to background tissues. For instance, in preclinical models of Tuberous Sclerosis Complex (TSC) and Lymphangioleiomyomatosis (LAM), TSC2-deficient subcutaneous tumors demonstrated rapid and high uptake of [18F]FEC. nih.govaacrjournals.org Similarly, in a pulmonary LAM model, the diseased lung region showed an SUV approximately twofold higher than that of healthy lung tissue. nih.govaacrjournals.org

Interpretation of SUV is context-dependent. A high SUV in a tumor generally suggests increased metabolic activity or tracer accumulation, which for [18F]FEC, is linked to upregulated choline kinase activity and phospholipid synthesis. snmjournals.org Changes in SUV can also indicate therapeutic response. In TSC2-deficient tumor xenografts, treatment with rapamycin (B549165) led to a significant suppression of the [18F]FEC SUV by over 50%, indicating a metabolic response to the therapy. nih.govaacrjournals.org However, it is important to note that SUV is not a pure measure of biological activity and can be influenced by various factors, including blood glucose levels, uptake time, and image reconstruction parameters. mdanderson.org In some studies, normalization to body surface area (SUVbsa) has been suggested to be more reliable than normalization to body weight (SUVbw), as it is less affected by the subject's body size. nih.gov

Below is a table summarizing [18F]FEC uptake values in different preclinical models.

| Model | Tissue | Mean SUV (or %ID/cm³) | Condition | Source |

| TSC Xenograft (ELT3) | Tumor | Suppressed by >50% | Post-Rapamycin Treatment | nih.govaacrjournals.org |

| Pulmonary LAM (ELT3) | Diseased Lung | ~1.3 | Baseline | nih.govaacrjournals.org |

| Pulmonary LAM (ELT3) | Healthy Lung | ~0.74 | Baseline | nih.govaacrjournals.org |

| Hormone-Independent Prostate Cancer (PC-3) | Tumor | 2.97 ± 0.63 %ID/cm³ | Baseline (static scan) | snmjournals.org |

| Hormone-Independent Prostate Cancer (DU145) | Tumor | 2.06 ± 0.75 %ID/cm³ | Baseline (static scan) | snmjournals.org |

| Endometriosis Implant | Lesion | 0.34 ± 0.04 %ID/g | Baseline | researchgate.net |

| Endometriosis Implant | Muscle | 0.08 ± 0.01 %ID/g | Baseline | researchgate.net |

Note: %ID/cm³ (percentage of injected dose per cubic centimeter) and %ID/g (per gram) are closely related to SUV and often used in preclinical quantification.

Dynamic Imaging and Time-Activity Curve Derivation

Dynamic PET imaging involves acquiring a series of images over time immediately following the injection of the radiotracer. This technique provides rich information about the tracer's kinetics, including its delivery, uptake, and clearance from various tissues. criver.com For [18F]FEC, dynamic scans are essential for subsequent pharmacokinetic modeling. nih.gov

From the dynamic image sequence, Time-Activity Curves (TACs) are generated. This is achieved by drawing regions of interest (ROIs) over specific tissues (e.g., tumor, muscle, blood pool) on the reconstructed PET images and calculating the average radioactivity concentration within that ROI for each time frame. aacrjournals.orgaacrjournals.org The resulting plot of radioactivity concentration versus time is the TAC. e-century.us

The shape of a TAC provides qualitative and quantitative insights into the tracer's behavior. In preclinical studies with [18F]FEC, tumors typically exhibit TACs characterized by rapid initial uptake followed by a sustained plateau, indicating tracer trapping. snmjournals.org For example, in PC-3 and DU145 prostate cancer xenografts, [18F]FEC showed rapid uptake that reached a constant plateau within 3-5 minutes after injection. snmjournals.org In contrast, TACs for normal tissues like muscle often show lower initial uptake followed by a gradual washout of the tracer. aacrjournals.orgaacrjournals.org The blood pool TAC, often derived from an ROI in the left ventricle or a major artery, typically shows a sharp peak shortly after injection followed by a rapid multi-exponential clearance. snmjournals.orgsnmjournals.org These distinct kinetic patterns are fundamental for differentiating tumor from background tissue and for applying advanced kinetic analysis.

| Tissue | Typical TAC Characteristics | Source |

| Tumor | Rapid initial uptake followed by a sustained plateau, indicating tracer trapping. | snmjournals.orgsnmjournals.org |

| Muscle | Low initial uptake followed by gradual clearance or washout. | aacrjournals.orgaacrjournals.org |

| Blood Pool | Sharp peak immediately post-injection, followed by rapid multi-exponential clearance. | snmjournals.orgsnmjournals.org |

Pharmacokinetic Modeling and Tracer Kinetic Analysis in Preclinical Settings

Pharmacokinetic modeling uses mathematical models to describe the fate of a tracer in the body, providing quantitative parameters that reflect underlying physiological processes. For [18F]FEC, kinetic analysis can yield more detailed information than static SUV measurements, such as transport rates and phosphorylation activity. nih.gov

Development and Validation of Compartmental Models (e.g., Two-Tissue Compartmental Model)

Compartmental models are a cornerstone of quantitative PET analysis. These models simplify complex biological systems into a set of distinct "compartments" between which the tracer can move. turkupetcentre.net For [18F]FEC, a two-tissue compartmental model (2TCM) is commonly employed. nih.govresearchgate.netresearchgate.net This model describes the tissue as having two compartments in addition to the plasma compartment. turkupetcentre.net

Compartment 1 (C1): Represents the free, unbound [18F]FEC in the tissue space.

Compartment 2 (C2): Represents the metabolized, trapped form of the tracer, primarily phosphorylated [18F]FEC. snmjournals.orgresearchgate.net

The exchange of the tracer between plasma and these compartments is described by four rate constants:

K1 (ml/cm³/min): The rate of transport from arterial plasma into the free tracer compartment (C1).

k2 (min⁻¹): The rate of transport from C1 back to the plasma.

k3 (min⁻¹): The rate of phosphorylation of [18F]FEC by choline kinase, moving it from C1 to the trapped metabolite compartment (C2).

k4 (min⁻¹): The rate of dephosphorylation from C2 back to C1. For [18F]FEC, this rate is often assumed to be negligible (k4 ≈ 0), reflecting nearly irreversible trapping. researchgate.net

The validation of such models in preclinical settings involves fitting the model to dynamic PET data and assessing the goodness of fit, as well as the physiological plausibility of the estimated rate constants. researchgate.netplos.org While the 2TCM is widely accepted, some studies note that simpler one-tissue compartment models can also be sufficient in certain contexts. researchgate.netplos.org However, the rapid oxidation of [18F]FEC to [18F]Fluorobetaine can sometimes complicate data interpretation and the application of standard compartmental models. researchgate.netplos.org

| Parameter | Description |

| K1 | Rate constant for tracer transport from plasma to tissue. |

| k2 | Rate constant for tracer transport from tissue back to plasma. |

| k3 | Rate constant for tracer phosphorylation (metabolic trapping). |

| k4 | Rate constant for dephosphorylation (often considered negligible). |

Graphical Analysis Techniques (e.g., Patlak, Logan Analysis)

Graphical analysis techniques offer a more straightforward approach to quantifying tracer kinetics compared to complex compartmental modeling. These methods linearize the equations of a compartmental model, allowing key kinetic parameters to be derived from the slope and intercept of a linear plot. uniroma1.it

Patlak Analysis: This method is applied to tracers that undergo irreversible or slowly reversible trapping in tissue, which is consistent with the phosphorylation of [18F]FEC. uniroma1.it The analysis generates a linear plot from which the net influx rate constant (Ki) can be determined from the slope. Ki represents a combination of transport and trapping (Ki = K1 * k3 / (k2 + k3)). researchgate.net This technique has been applied to [18F]FEC in preclinical models, though its utility can be context-dependent. researchgate.netplos.org

Logan Analysis: The Logan plot is designed for tracers with reversible kinetics. nih.gov It is used to estimate the total distribution volume (VT) of a tracer, which represents the equilibrium ratio of the tracer concentration in tissue to that in plasma. While less commonly associated with choline tracers due to their metabolic trapping, it has been evaluated in some preclinical studies of [18F]FEC, particularly when comparing different models or in tissues with less pronounced trapping. researchgate.netplos.org For instance, in a rat model comparing glioblastoma and radiation necrosis, Logan analysis with a one-compartment model was applied to [18F]FEC data, but it did not yield clear discrimination between the two conditions. plos.org

Derivation of Arterial Input Functions (AIF)

An accurate arterial input function (AIF) is a prerequisite for absolute quantification using compartmental or graphical analysis. criver.com The AIF is the time-course of the concentration of the unmetabolized radiotracer in arterial plasma, serving as the input for the kinetic model. arxiv.org

Deriving an AIF in preclinical models, especially in small rodents like mice, is challenging due to their limited blood volume. criver.comubc.ca Several methods are employed:

Direct Arterial Blood Sampling: This is the gold standard method. It involves cannulating an artery (e.g., the femoral or carotid artery) and collecting serial blood samples throughout the dynamic scan. researchgate.netplos.org The plasma is then separated, and the radioactivity is measured and corrected for metabolites to obtain the true AIF. criver.com However, this procedure is invasive and often terminal for the animal. arxiv.org

Image-Derived Input Function (IDIF): This is a less invasive alternative where the AIF is estimated from the PET data itself. An ROI is placed over a large blood pool, such as the left ventricle of the heart or the abdominal aorta, to generate a blood TAC. researchgate.net This blood curve must then be corrected for partial volume effects and plasma-to-whole-blood ratio, and ideally scaled with a few manual blood samples to improve accuracy. researchgate.net

The significant inter-animal variability observed in preclinical studies underscores the importance of measuring the AIF for each animal individually to ensure reliable and quantitative kinetic analysis. ubc.ca

Assessment of Tracer Influx Rate (Ki)

In preclinical research, the tracer influx rate (Ki), a measure of the rate at which the radiotracer is taken up from plasma into tissue, is a key parameter for quantifying metabolic activity. For [18F]Fluoroethylcholine ([18F]FEC), kinetic modeling is employed to determine this value. In rat models of glioblastoma and radiation necrosis, kinetic modeling of various tracers, including a choline analog, has been performed. nih.gov For instance, with [18F]FDG, a two-compartment model is often used, where the influx rate (Ki) is calculated as Ki = (K1 * k3) / (k2 + k3). nih.gov Here, K1 represents the transport from plasma to tissue, k2 is the reverse transport, and k3 signifies the rate of phosphorylation. nih.gov This approach allows for a more detailed understanding of tracer kinetics beyond static uptake values. nih.govnih.gov

In studies of high-grade gliomas using [18F]Fluoromethylcholine, a close analog of [18F]FEC, the net influx rate (Ki) showed a strong positive linear correlation with static uptake measures like SUVmax and SUVmean. nih.gov Similarly, in a feasibility study of dual tracer PET in prostate cancer patients, the influx parameter Ki for [18F]FEC was found to be in the range of 0.01 to 0.08 min-1. tuwien.at Kinetic modeling of PET data can also be used to calculate Ki for other tracers like [18F]Fluorothymidine ([18F]FLT). aacrjournals.org These kinetic analyses provide quantitative data on the transport and metabolism of the tracer within the tissue of interest. d-nb.info

Comparative Preclinical Tracer Efficacy and Specificity

Head-to-Head Comparisons with [11C]Choline Analogs

Preclinical studies have directly compared the efficacy of [18F]Fluoroethylcholine ([18F]FEC) with its carbon-11 (B1219553) labeled counterpart, [11C]Choline. In a woodchuck model of hepatocellular carcinoma (HCC), both tracers showed the ability to image HCC foci, with [11C]Choline demonstrating a slightly higher mean tumor-to-background contrast of 1.5 compared to 1.3 for [18F]FEC at 50 minutes post-injection. nih.gov Both tracers exhibited similar uptake patterns, reaching a plateau approximately 10 minutes after administration. nih.gov

In xenograft models of prostate cancer, the pharmacokinetics of [18F]FEC and [11C]Choline were found to be comparable. snmjournals.org However, in some prostate cancer models like PC-3 and DU145, neither [18F]FEC nor [11C]Choline showed significant uptake compared to muscle tissue. snmjournals.org In contrast, a study on Ehrlich ascites tumor cells indicated that the uptake of [18F]FEC was comparable to that of [11C]Choline. snmjournals.org The primary difference noted in some studies is the faster urinary excretion of [18F]FEC compared to the slower excretion of [11C]Choline. snmjournals.org

| Preclinical Model | [18F]FEC Finding | [11C]Choline Finding | Reference |

| Woodchuck HCC | Mean tumor-to-background contrast of 1.3 | Mean tumor-to-background contrast of 1.5 | nih.gov |

| Prostate Cancer Xenografts (PC-3, DU145) | No significant uptake vs. muscle | No significant uptake vs. muscle | snmjournals.org |

| Rabbit VX2 Tumor | High tumor uptake | High tumor uptake | snmjournals.org |

Evaluation Against Other Metabolic Tracers (e.g., [18F]Fluorodeoxyglucose, [18F]Fluoroacetate)

[18F]FEC has been evaluated against other metabolic tracers, most notably [18F]Fluorodeoxyglucose ([18F]FDG), in various preclinical cancer models. In prostate cancer xenograft models (PC-3 and DU145), [18F]FDG was generally found to be a better tracer for tumor delineation than [18F]FEC. snmjournals.org For instance, in PC-3 tumors, the tumor-to-muscle ratio for [18F]FDG was 1.96, while for [18F]FEC it was 1.41. snmjournals.org However, in models of tuberous sclerosis complex (TSC) and lymphangioleiomyomatosis (LAM), where TSC2-deficient cells are present, [18F]FEC showed rapid uptake while [18F]FDG uptake was not abnormal. nih.govaacrjournals.org

Comparisons with [18F]Fluoroacetate ([18F]FACE) have also been conducted. In preclinical models of TSC/LAM, TSC2-deficient tumors demonstrated rapid uptake of both [18F]FEC and [18F]FACE. nih.govnih.gov However, a key difference emerged when monitoring therapeutic response: rapamycin treatment suppressed [18F]FEC uptake but did not affect [18F]FACE uptake. nih.govaacrjournals.orgnih.gov This suggests different metabolic pathways are being imaged by these two tracers. aacrjournals.org In a rat model of liver fibrosis, [18F]FDG showed significantly higher uptake in the liver after bile duct ligation, whereas the uptake of [18F]FACE was not significantly different. nih.gov

| Tracer | Preclinical Model | Key Finding | Reference |

| [18F]FEC vs. [18F]FDG | Prostate Cancer Xenografts (PC-3) | [18F]FDG showed a better tumor-to-muscle ratio (1.96 vs. 1.41). | snmjournals.org |

| [18F]FEC vs. [18F]FDG | TSC/LAM Models | [18F]FEC showed rapid uptake in TSC2-deficient tumors, while [18F]FDG did not show abnormal uptake. | nih.govaacrjournals.org |

| [18F]FEC vs. [18F]FACE | TSC/LAM Models | Both tracers showed rapid uptake, but only [18F]FEC uptake was suppressed by rapamycin. | nih.govaacrjournals.orgnih.gov |

Comparative Studies with Receptor-Specific Radiotracers (e.g., [18F]Bombesin Analogs)

The efficacy of [18F]FEC has been compared to receptor-specific radiotracers, such as [18F]labeled bombesin (B8815690) analogs, which target the gastrin-releasing peptide receptor (GRPr) overexpressed in some cancers like prostate cancer. In preclinical studies using PC-3 and LNCaP prostate cancer xenograft models, an [18F]-labeled bombesin analog, [18F]BAY 86-4367, demonstrated more specific and effective GRPr-based targeting in vivo compared to [18F]FEC. nih.govsnmjournals.orgresearchgate.net The bombesin analog showed higher tumor-to-tissue ratios in PC-3 tumor-bearing mice. snmjournals.org Another bombesin analog, RM2, also showed superior sensitivity for detecting recurrence compared to [18F]FEC in preclinical settings. ubc.ca These findings highlight that while [18F]FEC images metabolic activity related to cell membrane synthesis, receptor-specific tracers can offer higher target specificity in tumors that overexpress the corresponding receptor. nih.govsnmjournals.orgsnmjournals.org

Monitoring Therapeutic Response in Preclinical Models

Assessment of Metabolic Changes Following Targeted Interventions (e.g., Rapamycin Treatment)

[18F]FEC PET has proven to be a valuable tool for monitoring the metabolic effects of targeted therapies in preclinical models. A prominent example is the assessment of response to rapamycin, an mTORC1 inhibitor. In preclinical models of tuberous sclerosis complex (TSC) and lymphangioleiomyomatosis (LAM), diseases characterized by hyperactivation of mTORC1, [18F]FEC PET has been used to track metabolic changes following rapamycin treatment. snmjournals.org

Studies have shown that treatment with rapamycin leads to a significant decrease in [18F]FEC uptake in TSC2-deficient tumors. nih.govnih.govsnmjournals.org In one study using a rat leiomyoma-derived TSC2-deficient cell model, tumor SUV measured 30-40 minutes post-injection decreased by approximately 50% after three doses of rapamycin, while control tumors showed an increase. snmjournals.org A 72-hour treatment with rapamycin was found to suppress the [18F]FEC standardized uptake value (SUV) by over 50% in subcutaneous tumors. nih.govaacrjournals.orgnih.gov These changes in [18F]FEC uptake were observed to be independent of tumor volume and proliferation rate, indicating a direct effect on choline metabolism. nih.gov The reduction in [18F]FEC uptake following rapamycin treatment corroborates the specificity of the tracer for monitoring mTORC1-regulated metabolic pathways. nih.gov

| Treatment | Preclinical Model | Change in [18F]FEC Uptake | Reference |

| Rapamycin (3 doses) | Rat leiomyoma-derived TSC2-deficient xenografts | ~50% decrease in SUV | snmjournals.org |

| Rapamycin (72-hour treatment) | Subcutaneous TSC2-deficient tumors | >50% suppression of SUV | nih.govaacrjournals.orgnih.gov |

| Rapamycin (1 dose) | Rat leiomyoma-derived TSC2-deficient xenografts | Variable response, with a trend towards decreased SUV | snmjournals.org |

Correlation of Imaging Findings with Molecular and Histopathological Biomarkers (e.g., Ki-67, P-S6 IHC)

In preclinical research, establishing a correlation between imaging signals from Positron Emission Tomography (PET) and underlying biological characteristics of tissues is crucial for validating a radiotracer's utility. For [18F]Fluoroethylcholine ([18F]FEC or [18F]FCH), studies have explored its relationship with various molecular and histopathological markers, particularly those related to cell proliferation and signaling pathways.

The connection between choline metabolism and cell proliferation is a key area of investigation. Increased choline uptake is often hypothesized to be linked to the synthesis of phospholipids (B1166683) necessary for building new cell membranes in rapidly dividing tumor cells. snmjournals.org Consequently, many studies have sought to correlate [18F]FEC uptake, measured as the Standardized Uptake Value (SUV), with the proliferation marker Ki-67. The Ki-67 protein is a well-established indicator of cellular proliferation. core.ac.uk

However, the relationship is not always straightforward. In a preclinical study using a model of Tuberous Sclerosis Complex (TSC) and Lymphangioleiomyomatosis (LAM), researchers found that the tumor SUV of [18F]FCH did not correlate with the Ki-67 proliferation index. aacrjournals.orgaacrjournals.orgaacrjournals.org This suggests that in certain tumor types, the uptake of [18F]FCH may be dissociated from the rate of cell division and more closely linked to other metabolic processes. aacrjournals.orgyu.ac.kr